
methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C23H30N4O4 and its molecular weight is 426.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Supramolecular Structures and Hydrogen Bonding
Research on structurally related compounds, such as ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, has demonstrated the capacity for forming supramolecular structures through hydrogen bonding. These structures range from one-dimensional chains to three-dimensional frameworks, showcasing the potential of similar compounds in the development of complex molecular assemblies. Such properties are crucial for the design of new materials with specific functionalities, including molecular recognition and self-assembly processes (Portilla et al., 2007).
Synthesis and Structural Analysis
In the synthesis of related compounds, methods have been developed to create complex heterocyclic systems, such as benzo[c]azocanones and indeno[1,2-b]pyrroles from oxoindanecarboxylates. These processes involve bismuth-mediated reactions and demonstrate the ability to generate significant structural diversity. The conformational analysis and structural elucidation of these compounds contribute to our understanding of their chemical properties and potential applications in medicinal chemistry and material science (Behler et al., 2011).
Heterocyclic System Synthesis
The use of methyl 2-[bis(acetyl)ethenyl]aminopropenoate in synthesizing fused heterocyclic systems highlights the versatility of related compounds in organic synthesis. Such methods enable the preparation of derivatives with potential applications in drug development and the synthesis of complex organic molecules (Selič & Stanovnik, 1997).
Polymer Science and Optical Storage
Investigations into compounds like nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate reveal significant insights into the field of polymer science, particularly in the context of reversible optical storage. The cooperative motion of polar side groups in amorphous polymers, as demonstrated in these studies, opens new avenues for the development of advanced materials with applications in data storage and optoelectronics (Meng et al., 1996).
Antibacterial Activity and Chemical Synthesis
Research on 2-oxaisocephems, featuring structural motifs similar to the compound , has highlighted their potential antibacterial activities. The synthesis of these compounds and the evaluation of their efficacy against various bacterial strains, including MRSA, provide valuable insights into the development of new antibiotics. Such studies are crucial for addressing the increasing challenge of antibiotic resistance (Tsubouchi et al., 1994).
Propriétés
IUPAC Name |
methyl 4-[[2-[[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-26-13-7-8-19(26)20(27-14-5-3-4-6-15-27)16-24-21(28)22(29)25-18-11-9-17(10-12-18)23(30)31-2/h7-13,20H,3-6,14-16H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZSJNHOHKMMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2990066.png)
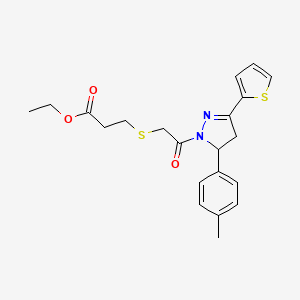
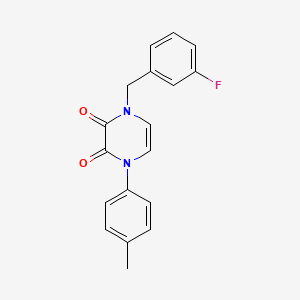
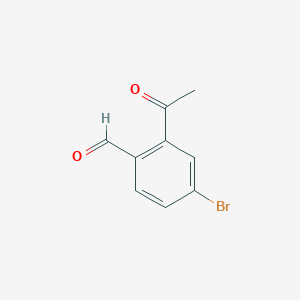

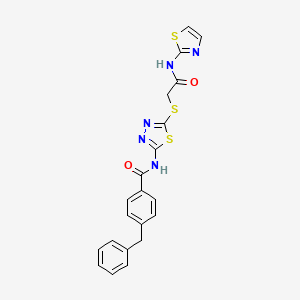
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2990074.png)
![4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2990075.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2990077.png)
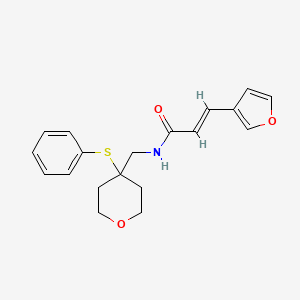
![3-(3-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2990079.png)
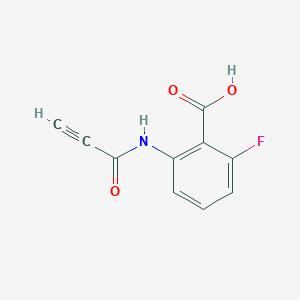

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2990089.png)